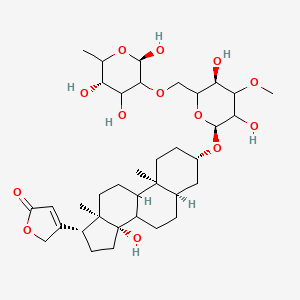
1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride is a chemical compound that belongs to the class of azafluorenes Azafluorenes are heterocyclic compounds containing a nitrogen atom within a fused ring system
Preparation Methods
The synthesis of 1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and sometimes the presence of reducing agents.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, peracids, and other organic peroxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Typical reducing agents include hydrogen gas in the presence of a metal catalyst or hydride donors like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated azafluorenes.
Scientific Research Applications
1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1,2,3,9a-tetrahydro-1-azafluorene hydrochloride can be compared with other azafluorenes and related heterocyclic compounds. Similar compounds include:
1,2,3,9a-Tetrahydro-1-azafluorene: Lacks the methyl group at the nitrogen atom.
9-Hydroxy-1,2,3,9a-tetrahydro-1-azafluorene: Contains a hydroxyl group at the 9-position.
1-Methyl-9-hydroxy-1,2,3,9a-tetrahydro-1-azafluorene: Contains both a methyl group at the nitrogen atom and a hydroxyl group at the 9-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
101832-67-1 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,1-b]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H15N.ClH/c1-14-8-4-7-12-11-6-3-2-5-10(11)9-13(12)14;/h2-3,5-7,13H,4,8-9H2,1H3;1H |
InChI Key |
VFYGPYVLCSAEJH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC=C2C1CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




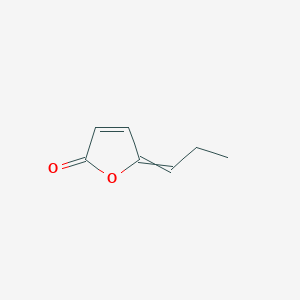
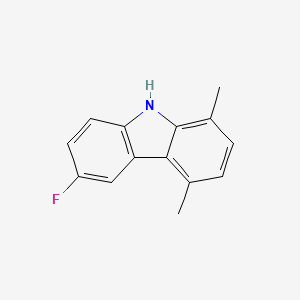
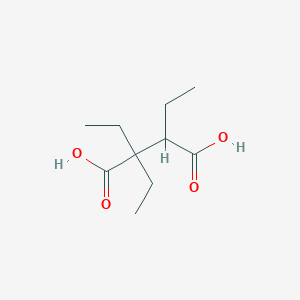

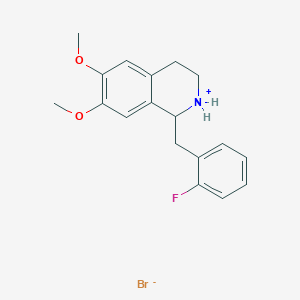
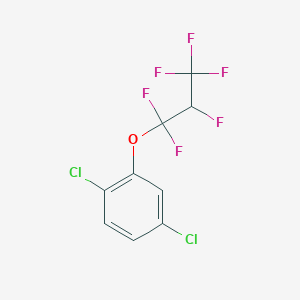
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)


![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
